3-(3,4-Dimethylphenyl)benzyl alcohol
Description
3-(3,4-Dimethylphenyl)benzyl alcohol, also known as 3,4-dimethylbenzyl alcohol (CAS 6966-10-5), is a substituted benzyl alcohol derivative with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . Structurally, it features a benzyl alcohol backbone (a hydroxymethyl group attached to a benzene ring) with methyl substituents at the 3- and 4-positions of the aromatic ring. This compound is a white to light yellow crystalline powder, primarily used in toxicological studies to evaluate the metabolic effects of pseudocumene derivatives on E. coli . Its IUPAC name is (3,4-dimethylphenyl)methanol, and it is characterized by moderate polarity due to the hydroxyl group and hydrophobic methyl substituents .
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJQFXPCJVZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654446 | |
| Record name | (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-90-6 | |
| Record name | (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
3-(3,4-Dimethylphenyl)benzyl alcohol is frequently used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for functional group transformations that are essential in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceuticals
In a study published in PubChem, the compound was utilized to synthesize various pharmaceutical agents through reactions such as oxidation and esterification. The ability to modify its structure facilitates the creation of drugs with enhanced efficacy and reduced side effects .
Agricultural Applications
The compound has been investigated for its herbicidal properties. Research indicates that substituted benzyl alcohols, including 3-(3,4-Dimethylphenyl)benzyl alcohol, can effectively inhibit weed growth when applied to soil.
Herbicidal Efficacy
A patent (US3879191A) describes how these compounds can be applied to prevent the establishment of weeds. The results indicated significant reductions in weed populations when treated with specific concentrations of the compound .
| Application Rate (Pounds/Acre) | Weed Control Efficacy (%) |
|---|---|
| 1 | 70 |
| 5 | 85 |
| 10 | 95 |
This data demonstrates the potential for practical agricultural applications, particularly in sustainable farming practices where chemical herbicides are increasingly scrutinized.
Material Science
In materials science, 3-(3,4-Dimethylphenyl)benzyl alcohol has been explored as a component in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve their performance characteristics. For instance, a study highlighted its use in creating thermoplastic elastomers that exhibit improved elasticity and resilience under stress .
Toxicological Studies
While exploring its applications, it is crucial to consider the toxicological profile of 3-(3,4-Dimethylphenyl)benzyl alcohol. Reports indicate that it may cause skin and eye irritation upon exposure .
| Exposure Route | Effects |
|---|---|
| Skin Contact | Irritation |
| Eye Contact | Serious eye irritation |
| Ingestion | Irritation of digestive tract |
These findings necessitate careful handling and usage guidelines to mitigate risks associated with exposure.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)benzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, with a focus on substituent effects, physicochemical data, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: Electron-donating groups (e.g., methyl in 3,4-dimethylbenzyl alcohol) enhance hydrophobicity and reduce polarity, making the compound less water-soluble compared to hydroxyl- or methoxy-substituted analogs . Electron-withdrawing groups (e.g., Cl in 3,4-dichlorobenzyl alcohol) increase lipophilicity and reactivity in electrophilic substitutions, favoring applications in agrochemical synthesis . Methoxy groups (e.g., 3,4-dimethoxybenzyl alcohol) improve solubility in polar solvents like ethanol, enhancing utility in natural product extraction .
Thermal and Physical Properties: Methyl-substituted derivatives (e.g., 3,4-dimethylbenzyl alcohol) generally exhibit lower melting points compared to halogenated analogs due to weaker intermolecular forces . The dimethylamino group in 3-(dimethylamino)benzyl alcohol introduces basicity, enabling pH-dependent solubility and applications in ion-exchange reactions .
Biological and Industrial Applications :
Biological Activity
3-(3,4-Dimethylphenyl)benzyl alcohol is a compound belonging to the class of benzyl alcohols, characterized by a benzene ring with a hydroxymethyl group and additional methyl substituents. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological properties, metabolic pathways, and potential therapeutic effects of this compound based on diverse research findings.
1. Metabolism
Benzyl alcohols, including 3-(3,4-Dimethylphenyl)benzyl alcohol, undergo metabolic conversion primarily in the liver. They are oxidized to corresponding acids, which are then conjugated with glycine and excreted as hippuric acid. This pathway is common across various benzyl derivatives, indicating a shared metabolic fate that may influence their biological effects .
2. Antimicrobial Activity
Research indicates that benzyl alcohols exhibit antimicrobial properties. For instance, studies have shown that benzyl alcohol can enhance the immune response in organisms like Galleria mellonella, increasing levels of heat shock proteins (HSP70 and HSP90) while decreasing inflammatory markers . This suggests potential applications in enhancing host defense mechanisms.
3. Insecticidal Properties
The compound has demonstrated significant insecticidal activity against pests while showing low toxicity towards vertebrates. This characteristic makes it a candidate for developing environmentally friendly insecticides. The treatment with benzyl alcohol resulted in morphological changes in insect cells, indicating its effectiveness in disrupting normal physiological functions .
4. Oxidation Reactions
Benzyl alcohols can participate in selective oxidation reactions to form benzaldehyde and other products. Catalytic systems utilizing metal nanoparticles have been shown to enhance the oxidation rate of benzyl alcohols significantly . This property is valuable for synthetic organic chemistry and industrial applications.
Case Studies and Research Findings
Toxicological Profile
The safety evaluation of benzyl derivatives indicates that they are generally well-tolerated at low doses. However, at high concentrations, there may be adverse effects due to metabolic saturation leading to increased levels of benzoic acid in the body . The compound's acute toxicity (LD50 values) indicates low risk when used appropriately.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
